3-Fluoro-2-nitrobenzonitrile

説明

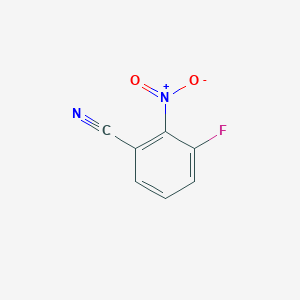

3-Fluoro-2-nitrobenzonitrile is a trifunctional aromatic compound featuring a fluorine atom, a nitro group, and a nitrile group attached to a benzene (B151609) ring. This specific arrangement of substituents, particularly the ortho-nitro group to the fluorine and meta to the nitrile, provides a distinct reactivity profile that is leveraged in various synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1000339-52-5 |

| Molecular Formula | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol |

| Appearance | Solid |

| Storage | Sealed in dry, room temperature |

This table presents key physicochemical properties of this compound.

Fluorinated benzonitriles are a class of compounds that have gained prominence as versatile intermediates in the synthesis of a wide array of high-value chemical entities. The presence of the fluorine atom can significantly alter the electronic properties of the benzene ring, influencing the reactivity and biological activity of the resulting molecules. This has made them invaluable in the fields of medicinal chemistry and materials science.

The nitrile group is a key functional handle that can be readily transformed into other functionalities such as amines, amides, and carboxylic acids, providing a gateway to diverse molecular scaffolds. The combination of a fluorine atom and a nitrile group on a benzene ring creates a powerful synthon for the construction of complex heterocyclic systems and substituted aromatic compounds. These compounds are frequently employed in the development of pharmaceuticals, including anticancer and anti-HIV agents, as well as in the synthesis of agrochemicals. google.com

The unique substitution pattern of this compound makes it a strategic precursor in several key areas of chemical research, particularly in the synthesis of complex heterocyclic compounds with potential therapeutic applications.

One of the most significant applications of this compound is in the synthesis of substituted quinazoline (B50416) derivatives. google.com These derivatives are being investigated as potent and selective inhibitors of the KRAS protein, a key target in cancer therapy due to its frequent mutation in various human tumors, including lung, colon, and pancreatic cancers. google.com In a documented synthetic route, this compound is reacted with a substituted indazol-4-ol in a nucleophilic aromatic substitution reaction to construct the core structure of these potential anticancer agents. google.com

Furthermore, this compound serves as a crucial intermediate in the synthesis of other biologically active molecules. It is used in the preparation of 2-amino-3-fluorobenzonitrile (B53940) through the reduction of the nitro group. This resulting aminobenzonitrile is a valuable building block for compounds that have shown potential as anti-HIV agents.

The compound has also been utilized in the multi-step synthesis of Halichondrins, a class of complex polyether macrolides isolated from marine sponges that exhibit potent antitumor activity. epo.org In this context, this compound is employed in the early stages of the synthesis to introduce the required functionalities for subsequent complex cyclization reactions. epo.org The synthesis of this key intermediate itself has been reported via the reaction of 2-bromo-6-fluoronitrobenzene with copper cyanide (CuCN) in a refluxing solution of dimethylformamide (DMF). amazonaws.com

These examples underscore the strategic importance of this compound as a versatile and valuable building block in the development of new therapeutic agents and complex natural products.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Amino-3-fluorobenzonitrile |

| 2-Bromo-6-fluoronitrobenzene |

| This compound |

| Copper cyanide |

| Dimethylformamide |

| Halichondrins |

| KRAS protein |

Structure

2D Structure

特性

IUPAC Name |

3-fluoro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPJBJJXAQKHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650423 | |

| Record name | 3-Fluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-52-5 | |

| Record name | 3-Fluoro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Nitrobenzonitrile

Exploration of Optimized Synthetic Routes for Preparative Scale Production

The efficient synthesis of 3-Fluoro-2-nitrobenzonitrile on a preparative scale requires methods that are high-yielding, utilize readily available starting materials, and involve straightforward purification processes. While direct, optimized routes for this compound are not extensively documented in publicly available literature, several strategies for analogous compounds can be adapted.

One common approach for the synthesis of fluoronitrobenzonitriles is the nitration of a corresponding fluorobenzonitrile. For example, the synthesis of 3-fluoro-4-nitrobenzonitrile (B1304139) is often achieved through the electrophilic aromatic substitution of 3-fluorobenzonitrile (B1294923) using a mixture of concentrated nitric acid and sulfuric acid. The conditions, particularly temperature, must be carefully controlled to manage the regioselectivity and prevent over-nitration.

Another versatile strategy involves the modification of functional groups on a pre-existing substituted benzene (B151609) ring. A patented method for the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) starts from 2-fluoro-4-nitroaniline. google.com This process involves a diazotization reaction to convert the amino group into a diazonium salt, which is then subjected to a bromination reaction, followed by cyanation to yield the final product. google.com This multi-step approach offers the advantage of building complexity from a commercially available starting material. google.com

A similar multi-step synthesis has been developed for 1,2,6-trisubstituted benzimidazole (B57391) derivatives starting from 3-fluoro-4-nitrobenzonitrile, highlighting the utility of these compounds as synthetic precursors. researchgate.netsioc-journal.cn The initial step in this synthesis involves the reaction of 3-fluoro-4-nitrobenzonitrile with an aromatic amine. researchgate.netsioc-journal.cn

The table below provides a comparative overview of synthetic strategies for related fluoronitrobenzonitriles, which could be considered for adaptation to the synthesis of this compound.

| Target Compound | Starting Material | Key Reactions | Reagents | Yield | Reference |

| 3-Fluoro-4-nitrobenzonitrile | 3-Fluorobenzonitrile | Nitration | HNO₃, H₂SO₄ | 70-85% | |

| 2-Fluoro-4-nitrobenzonitrile | 2-Fluoro-4-nitroaniline | Diazotization, Bromination, Cyanation | NaNO₂, HBr, CuCN | Not specified | google.com |

| 2-Fluoro-4-nitrobenzonitrile | 2-Fluoro-4-nitrobenzamide | Dehydration | P₂O₅/hexamethyldisilazane | 95% | google.com |

| 2,3,6-Trifluorobenzonitrile | 2-Chloro-5,6-difluorobenzonitrile | Fluorine Exchange | Potassium fluoride (B91410), Tetra-n-butylphosphonium bromide | Not specified | google.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is crucial for optimizing the synthesis of this compound. The primary transformations involved are typically electrophilic aromatic substitution and nucleophilic aromatic substitution.

In the case of nitration of a fluorobenzonitrile, the reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile. The fluorine atom and the nitrile group, both being electron-withdrawing, deactivate the benzene ring towards electrophilic attack and direct the incoming electrophile to the meta position relative to themselves. The precise position of nitration will depend on the relative directing effects of the existing substituents.

Nucleophilic aromatic substitution (SNAr) is another key mechanistic pathway, particularly when a halogen atom is displaced by a nucleophile. The strong electron-withdrawing effect of a nitro group is often exploited to facilitate this reaction. researchgate.net For instance, in the synthesis of N-substituted-2-nitro-4-cyanoaniline from 3-fluoro-4-nitrobenzonitrile and an aromatic amine, the reaction proceeds via an SNAr mechanism where the amine acts as the nucleophile, displacing the fluorine atom. researchgate.net The reaction is believed to proceed through a Meisenheimer complex, a resonance-stabilized intermediate, which is formed by the addition of the nucleophile to the aromatic ring. researchgate.net The presence of the nitro group ortho or para to the leaving group (fluorine) is critical for stabilizing this intermediate and thus accelerating the reaction.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its derivatives, this can involve the use of less hazardous solvents, reducing waste, and employing catalytic methods.

Microwave-assisted synthesis is another green chemistry technique that has been successfully applied in the synthesis of N-substituted-2-nitro-4-cyanoaniline from 3-fluoro-4-nitrobenzonitrile, leading to high yields and short reaction times. researchgate.netsioc-journal.cn Microwave heating can enhance reaction rates, often leading to cleaner reactions and reduced energy consumption compared to conventional heating methods.

Chemo- and Regioselective Synthesis Strategies for Related Benzonitrile (B105546) Derivatives

Achieving chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted aromatic compounds. In the context of benzonitrile derivatives, the interplay of various functional groups dictates the outcome of a reaction.

Regioselectivity in nucleophilic aromatic substitution is often directed by the presence of strong electron-withdrawing groups like the nitro group. researchgate.net The nucleophile will preferentially attack the carbon atom positioned ortho or para to the nitro group. This directing effect is a powerful tool for the regioselective synthesis of various substituted nitrobenzene (B124822) and benzonitrile derivatives. researchgate.net

Chemoselectivity , the selective reaction of one functional group in the presence of others, is also crucial. For example, in a molecule containing both a fluoro and a nitro group, a nucleophile can be directed to replace the fluorine atom via an SNAr reaction, leaving the nitro group intact. Conversely, the nitro group can be selectively reduced to an amino group using appropriate reducing agents, without affecting the fluoro or cyano groups.

Molecular electron density theory (MEDT) has been used to study the chemoselectivity and regioselectivity of cycloaddition reactions involving benzonitrile oxides. mdpi.com These studies indicate that the electronic nature of the reactants plays a key role in determining the reaction pathway and the regiochemical outcome. mdpi.com For instance, the reaction of a benzonitrile oxide with an alkene can be completely ortho regioselective due to favorable two-center interactions between the most nucleophilic and electrophilic centers of the reacting molecules. mdpi.com

Reactivity and Reaction Mechanism Studies of 3 Fluoro 2 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro and Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 3-Fluoro-2-nitrobenzonitrile. The benzene (B151609) ring is rendered highly electrophilic, or electron-poor, by the combined electron-withdrawing effects of the attached functional groups, making it susceptible to attack by nucleophiles.

Influence of Substituent Effects on Reactivity

The reactivity of the benzonitrile (B105546) ring towards nucleophiles is significantly enhanced by the presence of the fluoro, nitro, and nitrile groups. All three are potent electron-withdrawing groups that deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic aromatic substitution. dalalinstitute.com

The nitro (-NO₂) and cyano (-CN) groups exert their influence through both inductive effects and, more significantly, resonance effects. They delocalize the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step, thereby stabilizing it. masterorganicchemistry.com The fluorine atom, while also electron-withdrawing inductively, has a less pronounced resonance effect compared to the nitro group.

The relative positions of these substituents are crucial. In this compound, the nitro group is positioned ortho to the fluorine atom. This arrangement significantly activates the carbon atom attached to the fluorine, making the fluoro group the primary leaving group in SNAr reactions. Studies on related isomers show that the positioning of these activating groups dictates the reaction's feasibility and outcome. For instance, a nitro group ortho or para to a halogen is highly effective at promoting substitution of that halogen. masterorganicchemistry.com In a comparative context, the rate of SNAr reactions often follows the trend NO₂ > F > Cl > Br > I for the leaving group, highlighting that the exceptional electronegativity of fluorine makes the attached carbon highly electrophilic and that breaking the C-F bond is not the rate-limiting step. masterorganicchemistry.comacs.org

Stereochemical Aspects of SNAr Pathways

The mechanism of SNAr reactions proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com For this compound, a nucleophile attacks the carbon atom bearing the fluorine atom (C-3), temporarily breaking the ring's aromaticity and forming the Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the ortho-nitro group. This delocalization is key to the stability of the intermediate. In the subsequent, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.

While traditional stereochemistry involving chiral centers is not typically generated in the substitution on the aromatic ring itself, the regioselectivity of the attack is a critical aspect. The ortho-nitro group strongly directs the incoming nucleophile to the fluorine-bearing carbon. There is generally no substitution of the nitro group itself, which is a testament to its powerful activating effect and poorer leaving group ability compared to halides in this context. uni-tuebingen.deresearchgate.net

Reactions of the Nitrile Functional Group

The nitrile (-CN) group in this compound is a versatile functional handle, capable of undergoing various transformations.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide. These transformations typically require acidic or basic conditions. rsc.org

Hydrolysis to Carboxylic Acid: Treatment with strong aqueous acid (like H₂SO₄) or base (like NaOH) at elevated temperatures can convert the nitrile group into a carboxylic acid. This proceeds via the intermediate formation of an amide. google.com

Hydration to Amide: Milder, more controlled conditions can be employed to stop the reaction at the amide stage. Various catalytic systems, including those using transition metals or specific reagents like tetrabutylammonium (B224687) hydroxide, have been developed for the selective hydration of nitriles to amides, often with high chemoselectivity. rsc.orgthieme-connect.de

The specific conditions required for the hydrolysis or amidation of this compound would need to account for the potential for competing SNAr reactions on the aromatic ring, especially under basic conditions.

| Transformation | Reagents/Conditions | Product Functional Group |

| Full Hydrolysis | Strong acid (e.g., H₂SO₄, H₂O, heat) or strong base (e.g., NaOH, H₂O, heat) | Carboxylic Acid (-COOH) |

| Amidation | Controlled acid/base, metal catalysts, TBAH | Primary Amide (-CONH₂) |

Reduction and Cyclization Reactions

The reduction of the nitrile group and the adjacent nitro group opens pathways to complex heterocyclic structures.

Reduction of Nitrile Group: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Pd/C). libretexts.org However, the presence of the nitro group complicates this transformation, as the nitro group is often more easily reduced. Selective reduction of a nitrile in the presence of a nitro group is challenging but can be achieved using specific reagent systems, such as sodium borohydride (B1222165) with boron trifluoride etherate. calvin.edu

Reduction of Nitro Group and Cyclization: A more common and synthetically powerful pathway involves the selective reduction of the ortho-nitro group to an aniline. This intermediate, 3-fluoro-2-aminobenzonitrile, is primed for intramolecular cyclization. For example, one-pot procedures involving reduction of the nitro group followed by reaction with a one-carbon unit (like formic acid) can lead to the formation of quinazolin-4(3H)-ones. clockss.org This tandem reduction-cyclization strategy is a cornerstone in the synthesis of various fused heterocyclic systems from ortho-nitrobenzonitriles. clockss.orgmdpi.com

| Reaction | Key Transformation | Common Reagents | Typical Product |

| Nitrile Reduction | -CN → -CH₂NH₂ | LiAlH₄; NaBH₄/BF₃·OEt₂ | 3-Fluoro-2-nitrobenzylamine |

| Nitro Reduction | -NO₂ → -NH₂ | H₂, Pd/C; Fe/AcOH | 2-Amino-3-fluorobenzonitrile (B53940) |

| Reductive Cyclization | Reduction of -NO₂ followed by intramolecular reaction with -CN | 1. Fe/HCl, 2. HCOOH | Fluoro-substituted quinazolinone |

Electrophilic Aromatic Substitution (EAS) Potentials

The potential for this compound to undergo electrophilic aromatic substitution (EAS) is extremely low. The benzene ring is severely deactivated by three strong electron-withdrawing groups: the nitro group, the fluoro group, and the nitrile group. dalalinstitute.com These groups, particularly the nitro and nitrile groups, pull electron density out of the aromatic π-system through both inductive and resonance effects. This reduction in electron density makes the ring a very poor nucleophile, unable to effectively attack common electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. dalalinstitute.com Any attempt to force an EAS reaction would require exceptionally harsh conditions, which would likely lead to decomposition of the molecule or reaction at other functional groups rather than substitution on the ring. google.com Therefore, for practical synthetic purposes, this compound is considered inert to electrophilic aromatic substitution.

Radical Reactions and Photoredox Catalysis Applications

The application of this compound in radical reactions, particularly those initiated by photoredox catalysis, is an emerging area of interest. Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates under mild conditions. kit.edu These reactions often exhibit high functional-group compatibility and enable the construction of complex molecular architectures. aablocks.comrsc.org

In a notable application, this compound has been mentioned as a potential participant in photoredox catalytic radical cascade reactions for the synthesis of intricate indole (B1671886) alkaloids. aablocks.com Although detailed mechanistic studies specifically involving this compound are not extensively documented in the provided results, the general mechanism for such transformations involves the excitation of a photocatalyst (often an iridium or ruthenium complex) by light. kit.eduaablocks.com The excited catalyst can then engage in an electron transfer with a substrate to generate a radical ion, which subsequently undergoes a cascade of reactions to form the final product. aablocks.com The process is a catalytic cycle where the photocatalyst is regenerated. kit.eduaablocks.com The unique electronic properties of this compound, with its combination of fluoro, nitro, and cyano groups, make it a candidate for such complex radical-mediated transformations. aablocks.comambeed.com

The general principle of photoredox catalysis involves the following steps:

Excitation: The photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).

Electron Transfer: The excited photocatalyst can either accept an electron (reductive quenching) or donate an electron (oxidative quenching) to a substrate, generating a radical ion.

Radical Reaction: The generated radical undergoes further reactions, such as cyclization or addition.

Catalyst Regeneration: The photocatalyst returns to its ground state through a final electron transfer step, completing the catalytic cycle.

While specific examples detailing the radical reactions of this compound are sparse, the reactivity of related fluoronitroaromatics in photoinduced electron transfer reactions suggests its potential. For instance, other fluoroaromatic compounds have been shown to undergo light-induced nucleophilic substitution via the formation of a radical cation in the presence of a nucleophile. researchgate.net

Transition Metal-Catalyzed Transformations Utilizing this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of aromatic compounds. Nitroarenes, including nitrobenzonitriles, are recognized as valuable building blocks in this context, capable of undergoing various cross-coupling reactions. acs.org The presence of the nitro group can facilitate transformations that might otherwise be challenging. acs.org

While specific studies on this compound are limited in the search results, the reactivity of analogous compounds provides strong evidence for its potential applications. For example, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Mizoroki-Heck reactions have been demonstrated with other nitroarenes. It is highly probable that this compound could serve as a substrate in similar transformations. The fluorine atom at the 3-position and the nitro group at the 2-position can both influence the reactivity and regioselectivity of these reactions.

Research on related compounds, such as 4-Fluoro-3-nitro-benzonitrile, has shown successful participation in Stille and Suzuki couplings in the presence of a Pd(PPh₃)₄ catalyst, affording coupling products in moderate to good yields. acs.org This suggests that the C-F bond in this compound could potentially be activated for cross-coupling, or the entire nitro group could be replaced in denitrative coupling reactions. acs.org

Below is a table summarizing potential transition metal-catalyzed reactions based on the reactivity of similar compounds.

| Reaction Type | Catalyst System (Example) | Potential Product Type | Reference for Analogy |

| Suzuki Coupling | Pd(PPh₃)₄ | Biaryl compounds | acs.org |

| Stille Coupling | Pd(PPh₃)₄ | Aryl-stannane coupled products | acs.org |

| Denitrative C-O Coupling | RhCl(PPh₃)₃ or CuO nanoparticles | Diaryl ethers | acs.org |

| Denitrative C-C Coupling | Palladium catalysts | Biaryl compounds | researchgate.net |

These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. acs.orgresearchgate.net For instance, in a denitrative coupling, the transition metal catalyst would oxidatively add to the C-NO₂ bond, followed by subsequent steps to form a new carbon-carbon or carbon-heteroatom bond. acs.org

Studies on the Stability and Degradation Pathways Under Various Conditions

The stability of this compound is a critical factor for its storage, handling, and application in synthesis. Based on information for structurally related compounds, it is expected to be stable under normal laboratory conditions. fishersci.co.uk However, its stability can be compromised by exposure to certain conditions and reagents.

For a similar compound, 4-Fluoro-2-nitrobenzonitrile, safety data indicates that it is stable under normal conditions but should be kept away from incompatible materials such as strong oxidizing agents. fishersci.co.uk Exposure to high temperatures or certain chemical environments could lead to degradation.

Potential degradation pathways for this compound likely involve reactions of its functional groups.

Hydrolysis: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide.

Reduction: The nitro group is readily reduced to an amino group by various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C) or metals in acidic media (e.g., Fe/AcOH). mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, can be displaced by strong nucleophiles. This is a common reaction for activated fluoroarenes.

Thermal Decomposition: At elevated temperatures, decomposition may occur, potentially releasing hazardous substances. For the related 4-Fluoro-2-nitrobenzonitrile, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410). fishersci.co.uk

Accelerated stability studies on another related compound, 2-Fluoro-5-nitrobenzonitrile, have shown no significant degradation when stored properly at 40°C and 75% relative humidity for 6 months, indicating good shelf life under controlled conditions.

Summary of Stability and Degradation:

Stability: Stable under recommended storage conditions (cool, dry, well-ventilated). fishersci.co.uk

Incompatibilities: Strong oxidizing agents. fishersci.co.uk

Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride. fishersci.co.uk

Derivatization and Analog Synthesis of 3 Fluoro 2 Nitrobenzonitrile

Synthesis of Novel Benzonitrile (B105546) Scaffolds Bearing Fluoro and Nitro Groups

No specific examples of 3-Fluoro-2-nitrobenzonitrile being utilized as a direct precursor for the synthesis of novel and more complex chemical scaffolds were identified in the surveyed literature. Research on related isomers, such as 4-fluoro-3-nitrobenzonitrile (B23716), demonstrates that the fluorine atom is commonly displaced via nucleophilic aromatic substitution (SNAr) reactions with amines or phenols to construct larger molecular frameworks like N-substituted-2-nitro-4-cyanoanilines or biaryl ethers. sioc-journal.cnresearchgate.netrsc.org These intermediates are then often used in cyclization reactions to form heterocyclic systems such as benzimidazoles. sioc-journal.cnresearchgate.netmdpi.com However, analogous transformations explicitly starting with This compound are not documented.

Exploration of Functional Group Interconversion Strategies

Nitro Group Reduction: The nitro group can typically be reduced to an amine using agents like hydrogen gas with a palladium catalyst or metal chlorides such as tin(II) chloride. mdpi.comsmolecule.com This transformation is a key step in the synthesis of benzimidazoles from ortho-nitroaniline precursors.

Nitrile Group Hydrolysis/Reduction: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. google.com

Fluorine Displacement: As the primary reactive site for nucleophilic attack, the fluorine atom can be substituted by various nucleophiles, a reaction well-documented for its isomers. rsc.orgacs.org

Despite the theoretical potential for these reactions, their application and optimization specifically for This compound have not been reported.

Development of Libraries of this compound Analogs for Structure-Activity Relationship (SAR) Studies

No published studies were found that describe the systematic synthesis of a library of analogs derived from This compound for the purpose of conducting Structure-Activity Relationship (SAR) investigations. The use of its isomers as building blocks in medicinal chemistry is more common. For instance, derivatives of 4-fluoro-3-nitrobenzonitrile have been synthesized and evaluated as potential antiviral agents, demonstrating the utility of the fluoro-nitrobenzonitrile scaffold in drug discovery. mdpi.com However, This compound itself does not appear as a starting material in such reported SAR studies.

Applications of 3 Fluoro 2 Nitrobenzonitrile As a Versatile Synthetic Intermediate

Utilization in Pharmaceutical Intermediate Synthesis

The strategic placement of reactive functional groups makes 3-fluoro-2-nitrobenzonitrile a valuable precursor in the pharmaceutical industry. Its derivatives are integral to the synthesis of a range of therapeutic agents, from drugs targeting metabolic disorders to respiratory ailments.

Precursors for Anti-obesity Drug Candidates

The global rise in obesity has spurred the development of new pharmacological treatments. nih.gov Promising anti-obesity drug candidates often work by modulating central nervous system pathways that control appetite and energy expenditure. nih.govwjgnet.com Research into novel anti-obesity drugs has identified compounds that can influence these pathways, with some candidates showing significant potential in clinical trials. wjgnet.comnih.gov The development of these complex molecules often relies on versatile chemical intermediates. gubra.dk

Role in Vilanterol Trifenatate Synthesis

Vilanterol trifenatate is a long-acting β2 adrenergic receptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The synthesis of this complex therapeutic agent involves multiple steps, often requiring specialized building blocks to construct the final molecule. One of the key intermediates in the synthesis of Vilanterol is 2,6-Dichlorobenzyl Bromide. cphi-online.com

Building Block for Other Therapeutic Agents

The utility of fluorinated nitrobenzonitriles extends beyond the aforementioned examples. These compounds serve as key intermediates in the synthesis of a wide array of organic molecules, particularly in the production of various pharmaceuticals. lookchem.comchemimpex.com The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug product. innospk.com This makes compounds like 4-fluoro-3-nitrobenzonitrile (B23716) valuable in the development of anticancer and anti-inflammatory drugs. chemimpex.com The reactivity of the nitrile and nitro groups allows for further chemical modifications, enabling the creation of diverse molecular scaffolds for drug discovery. evitachem.com

Applications in Agrochemical Research

The structural motifs present in this compound are also valuable in the field of agrochemicals. Fluorinated compounds are widely utilized in the development of modern pesticides and herbicides due to their enhanced potency. The unique electronic properties of the fluorinated benzonitrile (B105546) core can be leveraged to design new active ingredients for crop protection. smolecule.com Intermediates like 4-fluoro-3-nitrobenzonitrile are used in the formulation of these agrochemical products. chemimpex.cominnospk.com The versatility of these building blocks allows for the synthesis of a range of agrochemicals, contributing to improved crop yields and protection. lookchem.comevitachem.com

Development of Advanced Materials and Functional Molecules

The incorporation of this compound and its derivatives into polymers and other materials can lead to enhanced properties. The presence of the polar nitrile and nitro groups, along with the fluorine atom, can influence the electronic and physical characteristics of the resulting materials. lookchem.com This makes them useful as precursors for creating advanced polymers, composites, and specialty chemicals. lookchem.comchemimpex.com For instance, fluorinated benzonitrile derivatives can be used as polymer additives to improve thermal stability, chemical resistance, and mechanical strength. Their unique electronic properties are also being explored in the development of organic semiconductors and light-emitting materials. smolecule.com

Strategic Intermediate in Complex Natural Product Total Synthesis

The synthesis of complex natural products is a significant challenge in organic chemistry, often requiring innovative and efficient synthetic strategies. umich.edu These natural products often possess intricate, highly functionalized polycyclic structures. umich.edu The development of new synthetic methods is crucial for accessing these complex molecules. umich.edu Nitroarenes, including functionalized nitrobenzonitriles, are recognized as important precursors in the synthesis of heterocyclic compounds like indoles, which are common motifs in natural products and pharmaceuticals. rsc.org The strategic use of such intermediates can provide a streamlined pathway to constructing these elaborate molecular architectures. researchgate.net

Synthesis of Halichondrins

Halichondrins are a class of complex polyether macrolides originally isolated from marine sponges. These natural products have shown significant antitumor activity. The intricate structure of Halichondrins has made their total synthesis a considerable challenge for chemists, requiring innovative synthetic strategies and versatile building blocks.

In the context of synthesizing Halichondrin and its analogs, this compound has been identified as a useful intermediate. A European patent application describes its use in a method for preparing key ketone fragments necessary for the construction of the Halichondrin backbone. The process involves dissolving this compound in an appropriate solvent like tetrahydrofuran (B95107) (THF) and reacting it as part of a nickel/zirconium-mediated coupling reaction to produce advanced intermediates for the total synthesis. This specific application highlights the compound's utility in creating complex, biologically active natural products.

Assembly of Indole (B1671886) Alkaloid Skeletons

Indole alkaloids represent a large and diverse family of naturally occurring compounds, many of which possess significant pharmacological properties. The synthesis of these complex structures is a major focus of modern organic chemistry. While this compound is listed as a commercially available and relevant chemical building block in literature concerning the synthesis of indole alkaloids, detailed examples of its direct incorporation into an indole alkaloid skeleton are not extensively documented in the reviewed sources. Its inclusion in catalogs for synthetic chemistry suggests its potential as a precursor for creating substituted aromatic portions that could be integrated into larger alkaloid frameworks, but specific, published reaction pathways demonstrating this are not prominently featured.

Contributions to Dye and Pigment Chemistry

The structural features of this compound, namely an aromatic system with electron-withdrawing groups, are characteristic of molecules used as precursors in the synthesis of dyes and pigments. Chemical suppliers often categorize the compound under "Organic Pigments" or "Dyes and Pigments," indicating its relevance to this industrial sector. The chromophoric (color-bearing) and auxochromic (color-modifying) properties of molecules are often derived from such substituted aromatic structures. However, specific examples of dyes or pigments synthesized directly from this compound are not detailed in the available research literature. Its role is likely that of a foundational chemical from which more complex dye molecules are constructed through further chemical modification.

Computational Chemistry and Theoretical Studies of 3 Fluoro 2 Nitrobenzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Fluoro-2-nitrobenzonitrile. Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.netnih.gov

Detailed research findings from computational studies on related fluorinated nitrobenzenes reveal how substituents influence the molecule. The strong electron-withdrawing nature of the nitro (–NO₂) and cyano (–CN) groups, combined with the electronegative fluorine atom, significantly impacts the electron distribution across the aromatic ring. This distribution is key to understanding the molecule's reactivity.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net Calculations also yield molecular electrostatic potential (MEP) maps, which visualize the electron density and highlight regions susceptible to electrophilic and nucleophilic attack. For instance, in similar molecules, the areas around the electronegative oxygen and fluorine atoms show negative potential (red/yellow), indicating sites prone to electrophilic attack, while regions near the hydrogen atoms show positive potential (blue), indicating sites for nucleophilic attack. researchgate.net

| Calculated Property | Description | Typical Computational Method | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Calculated from HOMO and LUMO energies | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | DFT (e.g., B3LYP/6-311++G(d,p)) | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Mulliken Population Analysis | Helps in understanding intramolecular charge transfer and identifying reactive sites. science.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density of a molecule. | Calculated from DFT results | Visually identifies positive and negative regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

This table presents theoretical properties that can be determined for this compound based on standard computational methods applied to analogous compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific molecular docking studies for this compound are not extensively documented, the known biological activities of structurally similar compounds suggest its potential as a ligand for various biological targets. Benzonitrile (B105546) derivatives are investigated as enzyme inhibitors and for their role in anticancer and anti-inflammatory research. For example, related compounds have been explored as inhibitors of the menin-MLL interaction, a target for leukemia therapy. google.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method would allow researchers to virtually screen this compound against various known protein targets. The simulation calculates a binding affinity or scoring function, which estimates the strength of the interaction.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations model the atomic movements of the system, providing detailed insights into the conformational changes and key intermolecular interactions (like hydrogen bonds or hydrophobic interactions) that stabilize the binding. nih.gov For this compound, these simulations could elucidate how the fluorine, nitro, and nitrile groups contribute to binding within a specific active site, guiding the design of more potent and selective derivatives.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling chemical reaction pathways and analyzing the transition states involved. For this compound, this is particularly relevant for understanding reactions such as nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and cross-coupling reactions.

Theoretical modeling can predict the most likely sites for nucleophilic attack on the aromatic ring, which is activated by the electron-withdrawing nitro and cyano groups. By calculating the energy profiles of different potential reaction pathways, chemists can determine the most energetically favorable route and predict the major products.

Transition state analysis involves locating the highest energy point along the reaction coordinate, known as the transition state structure. The energy of this state determines the activation energy of the reaction, which is directly related to the reaction rate. Computational methods like DFT can be used to calculate the geometries and energies of these transient structures. For example, in a Suzuki coupling reaction involving a similar compound, 4-fluoro-3-nitro-benzonitrile, modeling the oxidative addition/reductive elimination pathway helps to confirm the reaction mechanism. researchgate.net Such analyses provide fundamental insights that are crucial for optimizing reaction conditions, including temperature, catalyst, and solvent.

Spectroscopic Property Prediction and Validation

Theoretical calculations are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation and detailed assignment of spectral bands. researchgate.net For this compound, DFT methods can accurately predict its vibrational (FT-IR and Raman) and NMR spectra.

Vibrational frequency calculations using DFT (e.g., B3LYP) provide a set of theoretical harmonic frequencies. nih.gov Since these calculations often overestimate the actual frequencies due to the neglect of anharmonicity and the use of incomplete basis sets, the computed values are typically scaled using empirical scaling factors to achieve better agreement with experimental spectra. researchgate.net A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis. nih.gov

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. science.gov The theoretical chemical shifts are then compared to experimental values, aiding in the structural elucidation of the compound and its derivatives. The close agreement often found between theoretical and experimental spectra for related molecules like 2-fluorobenzonitrile (B118710) and 4-chloro-3-nitrobenzonitrile (B1361363) demonstrates the reliability of these computational methods. nih.govmdpi.com

| Vibrational Mode | Description | Typical Predicted Wavenumber (cm⁻¹) (Scaled DFT) | Significance |

| C≡N Stretch | Stretching of the carbon-nitrogen triple bond in the nitrile group. | ~2230-2240 | A strong, sharp band characteristic of nitriles. |

| NO₂ Asymmetric Stretch | Asymmetrical stretching of the nitrogen-oxygen bonds in the nitro group. | ~1520-1540 | A very strong absorption band, indicative of the nitro group. |

| NO₂ Symmetric Stretch | Symmetrical stretching of the nitrogen-oxygen bonds in the nitro group. | ~1340-1360 | A strong absorption band, also characteristic of the nitro group. |

| C-F Stretch | Stretching of the carbon-fluorine bond. | ~1200-1280 | A strong band indicating the presence of the fluorine substituent. |

| Aromatic C-H Stretch | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. | ~3000-3100 | Typically weak to medium bands found in aromatic compounds. |

| Aromatic Ring Vibrations | C-C stretching and ring breathing modes within the benzene ring. | ~1400-1600 | A series of bands that are characteristic of the substituted benzene skeleton. |

This table presents a representative set of predicted vibrational frequencies for this compound based on published data for structurally similar compounds. Actual experimental values may vary.

Analytical Methodologies for 3 Fluoro 2 Nitrobenzonitrile and Its Derivatives in Research

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of 3-Fluoro-2-nitrobenzonitrile and for real-time monitoring of its synthesis. lookchem.com These techniques separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of its purity.

In a typical research setting, HPLC is favored for its versatility in handling a wide range of organic compounds. The purity of this compound is often confirmed to be ≥98% using this method. lookchem.com Reaction monitoring via HPLC involves taking aliquots from the reaction mixture at various time points. The samples are then analyzed to track the consumption of reactants and the formation of the product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.

Gas Chromatography, another powerful separation technique, is also utilized, particularly for assessing the presence of volatile impurities. The choice between HPLC and GC often depends on the volatility and thermal stability of the compound and potential impurities.

While specific, detailed methods for this compound are often proprietary and developed in-house by manufacturers, a general approach for analyzing similar aromatic compounds is presented in the table below.

Table 1: Typical Chromatographic Conditions for Analysis of Aromatic Nitriles

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature | Ambient or controlled column oven (e.g., 30 °C) | Temperature program (e.g., 100 °C to 250 °C at 10 °C/min) |

| Application | Purity determination, reaction monitoring | Purity assessment, analysis of volatile impurities |

Spectroscopic Characterization Methods (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are vital for the unambiguous confirmation of the molecular structure of this compound. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the electronegative fluorine (-F) atom. While specific spectra for this compound are available from suppliers, the expected patterns can be predicted. chemicalbook.com For instance, the ¹H NMR spectrum of the closely related 4-Fluoro-3-nitrobenzonitrile (B23716) is used to confirm its structure. medchemexpress.com

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.4 - 7.8 | m | - | Aromatic Protons (3H) |

| ¹³C | ~160 (d) | d | ¹JCF ≈ 250 | C-F |

| ~148 (d) | d | ²JCCF ≈ 15 | C-NO₂ | |

| 135 - 140 | m | - | Aromatic CH | |

| ~115 (s) | s | - | C-CN |

Note: Predicted values are based on standard substituent effects for aromatic compounds. 'd' denotes a doublet and 'm' denotes a multiplet.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its key bonds. For related isomers like 2-Fluoro-5-nitrobenzonitrile and 3-Nitrobenzonitrile (B78329), characteristic spectra are well-documented. nist.govchemicalbook.com The C≡N stretch of aromatic nitriles typically appears in the 2240-2220 cm⁻¹ region. spectroscopyonline.com The nitro group gives rise to two strong stretching vibrations, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2230 - 2240 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro and cyano groups on the fluorinated benzene (B151609) ring influences the absorption maxima. Studies on related molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) show strong absorptions in the UV region. mdpi.com The addition of a nitro group is expected to shift the absorption to longer wavelengths (a bathochromic shift) due to the extension of the conjugated π-system.

Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (166.11 g/mol ). nih.gov Fragmentation would likely involve the loss of the nitro group (NO₂) or the cyano group (CN), leading to characteristic fragment ions. The mass spectra of isomers like 3-nitrobenzonitrile are available and show characteristic fragmentation. nist.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 166 | Molecular Ion |

| [M-NO₂]⁺ | 120 | Loss of nitro group |

| [M-CN]⁺ | 140 | Loss of cyano group |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available in the referenced literature, the crystal structure of the closely related compound, 3-Nitrobenzonitrile, has been elucidated by low-temperature single-crystal X-ray diffraction. researchgate.netiucr.org This analysis serves as an excellent proxy for understanding the type of structural information that can be obtained for this compound.

For 3-Nitrobenzonitrile, it was found to crystallize in the monoclinic P2₁ space group. researchgate.netiucr.org The analysis revealed that the nitro group is slightly tilted out of the plane of the benzene ring. iucr.org The molecules in the crystal lattice are arranged in stacks due to aromatic π–π stacking interactions. researchgate.netiucr.org Such detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies. An X-ray crystallographic analysis of this compound would similarly reveal the precise molecular geometry and packing in the solid state.

Table 5: Crystallographic Data for the Related Compound 3-Nitrobenzonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 3.84 Å, b = 6.97 Å, c = 12.55 Å |

| β = 97.16° | |

| Molecules per Unit Cell (Z) | 2 |

| Key Structural Feature | π–π stacking along the a-axis |

Data obtained from the structural analysis of 3-Nitrobenzonitrile. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoro-5-nitrobenzonitrile |

| 3-Nitrobenzonitrile |

| 4-Fluoro-3-nitrobenzonitrile |

| 2-fluorobenzonitrile |

Future Research Directions and Emerging Trends

Chemoinformatic and Machine Learning Approaches for Reaction Prediction and Optimization

The integration of chemoinformatic and machine learning (ML) is set to revolutionize the synthesis and utilization of 3-Fluoro-2-nitrobenzonitrile. These computational tools offer the potential to accelerate discovery by predicting reaction outcomes and optimizing experimental conditions with high accuracy.

Machine learning algorithms can be trained on vast datasets of chemical reactions to identify patterns and relationships that are not immediately obvious to human chemists. beilstein-journals.org For the synthesis of this compound and its derivatives, ML models could predict optimal catalysts, solvents, temperatures, and reaction times to maximize yield and minimize byproducts. This data-driven approach can significantly reduce the number of experiments required, saving time and resources. beilstein-journals.org

Furthermore, the development of human-interpretable machine learning models, such as chemical reactivity flowcharts, can provide chemists with a deeper understanding of the factors governing reaction outcomes. azolifesciences.com This synergy between artificial intelligence and human expertise is expected to augment the creativity and efficiency of researchers working with this compound, paving the way for the discovery of novel reactions and synthetic pathways. azolifesciences.com

Table 1: Potential Applications of Machine Learning in this compound Research

| Application Area | Machine Learning Approach | Potential Impact |

| Reaction Optimization | Global and local models trained on reaction databases. beilstein-journals.org | Prediction of optimal reaction conditions (catalyst, solvent, temperature) to improve yield and selectivity. |

| Synthesis Planning | Retrosynthesis models. beilstein-journals.org | Suggestion of novel and efficient synthetic routes to this compound and its derivatives. |

| Reactivity Prediction | Interpretable models (e.g., chemical reactivity flowcharts). azolifesciences.com | Enhanced understanding of the compound's reactivity for the design of new chemical transformations. |

| New Materials Discovery | Integration with robotic platforms. beilstein-journals.org | Accelerated discovery and synthesis of new materials and drug candidates derived from this compound. |

Sustainable Synthesis and Catalytic Technologies for this compound Production

Future research will increasingly focus on developing sustainable and environmentally friendly methods for the production of this compound. This involves a shift away from traditional stoichiometric reagents towards more efficient and recyclable catalytic systems. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of hazardous waste, will guide the development of next-generation synthetic routes.

The exploration of novel catalytic technologies is central to this effort. For instance, phase transfer catalysts have been investigated in fluorodenitration reactions to produce related compounds, indicating a potential avenue for greener synthesis. The use of catalysts like tetramethylammonium (B1211777) fluoride (B91410) (TMAF) could offer milder reaction conditions and improved efficiency compared to conventional methods. google.com

Future research may focus on:

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and production costs.

Biocatalysis: Employing enzymes or whole-cell systems to perform specific transformations under mild, aqueous conditions, offering high selectivity and reducing the environmental impact.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability of the synthesis of this compound.

By embracing these sustainable and catalytic approaches, the chemical industry can produce this compound and other valuable intermediates in a more economically and environmentally responsible manner.

Exploration of Novel Biological and Material Science Applications

The unique combination of fluoro, nitro, and nitrile functional groups makes this compound an attractive scaffold for the development of novel molecules with diverse applications in both biology and material science. ossila.com As a fragment molecule, it serves as a valuable building block for creating more complex structures through molecular linking and modification. targetmol.com

Biological Applications: In the realm of drug discovery, fluorinated organic compounds are widely used due to their enhanced physicochemical properties. mdpi.com this compound provides a structural basis for designing and screening new drug candidates. targetmol.com Future research will likely focus on synthesizing derivatives for various therapeutic areas. For example, related nitrobenzonitrile structures have been investigated as intermediates for tyrosine kinase inhibitors used in cancer therapy. google.com The exploration of derivatives could lead to new leads for a range of diseases.

Material Science Applications: In material science, the incorporation of fluorinated benzonitriles into polymers can impart desirable properties such as thermal stability, conductivity, and specific optical characteristics. nbinno.com The reactivity of the nitrile and the influence of the fluoro and nitro groups can be leveraged to create high-performance polymers, functional films, and advanced adhesives. nbinno.com Future research is expected to explore the use of this compound in creating:

High-Performance Polymers: For applications in electronics and aerospace where thermal and chemical resistance are critical. nbinno.com

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where its electronic properties can be fine-tuned.

Functional Coatings: To create surfaces with specific properties like hydrophobicity or chemical resistance.

Table 2: Potential Future Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer agents, enzyme inhibitors | Serves as a scaffold for novel drug candidates. targetmol.com |

| Material Science | Advanced polymers, functional coatings | Incorporation can enhance thermal stability and electronic properties. nbinno.com |

| Organic Electronics | Components for OLEDs and OPVs | Tunable electronic properties due to functional groups. |

| Analytical Chemistry | Chromogenic and fluorogenic probes | Nitroaromatic compounds can form fluorescent derivatives. mdpi.com |

Development of Asymmetric Synthetic Routes from this compound

The development of asymmetric synthetic methodologies is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals where chirality is crucial. Future research will likely focus on using this compound as a starting material to create valuable chiral molecules. The functional groups present on the aromatic ring offer multiple handles for stereoselective transformations.

For instance, the nitro group can be reduced to an amine, which can then be used in asymmetric catalysis or as a handle for chiral auxiliaries. The nitrile group can be hydrolyzed or reduced to introduce other functionalities. The fluorine atom can influence the stereochemical outcome of nearby reactions through electronic and steric effects.

Key future research directions in this area include:

Asymmetric Reduction: Developing catalytic methods for the enantioselective reduction of the nitro group or derivatives thereof.

Chiral Derivatization: Transforming the nitrile or nitro groups into functionalities that can participate in asymmetric reactions, such as aldol (B89426) or Michael additions.

Catalytic C-H Functionalization: Exploring enantioselective functionalization of the C-H bonds on the aromatic ring, guided by the existing substituents.

Success in this area would significantly expand the utility of this compound, transforming it from a simple achiral building block into a valuable precursor for the synthesis of complex, enantiomerically pure molecules for a wide range of applications. nih.govdocumentsdelivered.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-2-nitrobenzonitrile, and how can intermediates be characterized?

- Methodology : A common approach involves nitration and fluorination of substituted benzonitrile precursors. For example, halogenated intermediates (e.g., 3-bromo-2-nitrobenzonitrile) can undergo nucleophilic aromatic substitution (NAS) with fluoride sources like KF or CsF in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) . Characterization relies on FT-IR (C≡N stretch ~2230 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) and ¹H/¹³C NMR (distinct aromatic proton splitting patterns and fluorine coupling) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?

- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Cross-validate with GC-MS for volatile impurities and elemental analysis (C, H, N, F) to confirm stoichiometry. Contradictions in melting points or spectral data may indicate isomeric byproducts (e.g., 2-fluoro-4-nitrobenzonitrile), requiring 2D NMR (COSY, NOESY) for structural resolution .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Prioritize fume hood use due to potential cyanide release under decomposition. Wear nitrile gloves and PPE to avoid dermal exposure. Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation. Refer to CAS Common Chemistry and EPA DSSTox for toxicity profiles and disposal guidelines .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing nitro group reduction?

- Methodology : Optimize reaction conditions using Design of Experiments (DoE) . Key factors include:

- Temperature control (80–100°C to avoid nitro reduction).

- Catalyst selection (e.g., Cu(I) catalysts for NAS improve regioselectivity).

- Solvent polarity (DMF enhances fluoride ion reactivity but may require post-reaction neutralization).

Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and in situ FT-IR to detect intermediate formation .

Q. What computational tools can predict substituent effects on the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian, ORCA) to analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict electrophilic/nucleophilic sites, aiding in designing Suzuki-Miyaura or Ullmann couplings. Compare with experimental X-ray crystallography data (if available) to validate electronic effects .

Q. How do steric and electronic effects influence the spectroscopic properties of this compound derivatives?

- Methodology : Synthesize analogs (e.g., 3-Chloro-2-nitrobenzonitrile) and analyze UV-Vis spectra to correlate substituent Hammett constants (σ) with absorption maxima. Use time-dependent DFT (TD-DFT) to model excited-state transitions. Contradictions between computed and experimental data may arise from solvent effects or aggregation, requiring solvatochromic studies .

Q. What strategies resolve discrepancies in reaction mechanisms proposed for nitro-fluorine substitution in benzonitrile systems?

- Methodology : Employ isotopic labeling (¹⁸F/¹⁵N) to trace substitution pathways. Combine kinetic isotope effects (KIE) with Arrhenius plots to distinguish between SNAr and radical mechanisms. Contrast with in situ ESR data to detect radical intermediates under varying conditions (e.g., light vs. thermal activation) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodology : Replicate studies using standardized buffers (pH 1–7) and monitor degradation via LC-MS . Conflicting results may stem from trace metal impurities (e.g., Fe³⁺ accelerating hydrolysis) or differences in water content. Use chelating agents (EDTA) to isolate variables and validate with control experiments .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。